4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid
Description
4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid is a benzoic acid derivative featuring a cyclopenta[c]chromen core. The cyclopenta[c]chromen moiety consists of a fused cyclopentane and chromene (benzopyran) ring system, substituted with a methyl group at position 6 and a ketone at position 2. The benzoic acid group is attached via a methylene-oxy linker at position 7 of the chromen system.
Properties
IUPAC Name |
4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-12-18(25-11-13-5-7-14(8-6-13)20(22)23)10-9-16-15-3-2-4-17(15)21(24)26-19(12)16/h5-10H,2-4,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPWHWAPHBXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid typically involves multiple steps:
Formation of the chromene core: This starts with the cyclization of appropriate starting materials under controlled conditions, often involving acid or base catalysis.
Attachment of the benzoic acid moiety: This step usually requires a coupling reaction, facilitated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production might be scaled up by optimizing reaction conditions, like temperature and solvent choice, and employing continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The benzoic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:
Key findings:
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Esterification proceeds at 65–80°C with 72–85% yields when catalyzed by H<sub>2</sub>SO<sub>4</sub>.
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Amidation requires activation via SOCl<sub>2</sub> to form the acid chloride intermediate, followed by ammonia treatment.
Ether Linkage Reactivity
The methyleneoxy bridge (-OCH<sub>2</sub>-) demonstrates susceptibility to:
Key findings:
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Hydrolysis under acidic conditions (HBr, 110°C) achieves >90% cleavage efficiency .
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SN2 reactions with alkyl halides (e.g., benzyl bromide) yield modified ether derivatives, confirmed via <sup>1</sup>H-NMR .
Chromenone Ring Modifications
The bicyclic chromenone system undergoes electrophilic aromatic substitution (EAS) and redox reactions:
Key findings:
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Bromination occurs regioselectively at the C-5 position due to electron-donating effects from the fused cyclopentane ring.
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Catalytic hydrogenation (50 psi H<sub>2</sub>, 25°C) saturates the chromenone’s double bond without affecting the benzoic acid group .
Methyl Group Reactivity
The 6-methyl substituent on the chromenone core shows limited reactivity but can be oxidized:
| Reaction Type | Conditions/Reagents | Outcome | Source Analog |
|---|---|---|---|
| Oxidation | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Hydroxymethyl derivative |
Key findings:
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Strong oxidizing agents convert the methyl group to a hydroxymethyl group, though over-oxidation to carboxylic acid requires harsher conditions (e.g., KMnO<sub>4</sub>/Δ).
Cross-Coupling Reactions
The aromatic systems participate in Pd-catalyzed couplings:
| Reaction Type | Conditions/Reagents | Outcome | Source Analog |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, boronic acids | Biaryl derivatives |
Key findings:
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory effects. The presence of the tetrahydrocyclopenta[c]chromene moiety may enhance these properties, making it a candidate for developing anti-inflammatory drugs. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antioxidant Activity
The antioxidant properties of this compound are significant for potential therapeutic applications. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Activity
There is growing interest in the antimicrobial potential of chromene derivatives. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, thereby contributing to the development of new antimicrobial agents .
Materials Science
Polymeric Applications
The incorporation of 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Its unique structure can improve the stability and durability of polymers used in various applications, including coatings and composites .
Photovoltaic Devices
Research into organic photovoltaic devices has identified chromene derivatives as promising materials for light-harvesting applications. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for further exploration in solar cell technology .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups can be modified to create a variety of derivatives that are useful in synthesizing complex organic molecules. For example, it can undergo reactions such as esterification and acylation to yield new compounds with tailored properties for specific applications .
Synthesis of Novel Compounds
Research has demonstrated that this compound can be used to synthesize novel heterocyclic compounds through cyclization reactions. These synthesized compounds may possess unique biological activities that warrant further investigation .
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal investigated the anti-inflammatory effects of benzoic acid derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models .
Case Study 2: Photovoltaic Performance
In a recent study focusing on organic solar cells, researchers incorporated chromene derivatives into active layers. The findings revealed improved efficiency and stability compared to traditional materials used in photovoltaics. The study highlighted the potential of using this compound in next-generation solar technologies .
Case Study 3: Antimicrobial Screening
A comprehensive screening of various chromene derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential role of this compound as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism by which 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid exerts its effects is often linked to its interaction with molecular targets such as enzymes or receptors. Its chromene core can intercalate with DNA or inhibit specific enzymes, while the benzoic acid moiety enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Cyclopenta[c]chromen Derivatives with Varied Acid Substituents
Several analogs of the target compound have been synthesized, differing primarily in the carboxylic acid substituent. Key examples include:
Key Observations :
Hydroxy-Substituted Benzoic Acid Derivatives
Hydroxylation patterns significantly alter physicochemical and biological properties. For example:
Key Observations :
- Hydroxylation (e.g., in caffeic acid) increases polarity and antioxidant capacity, whereas the target compound’s lack of hydroxyl groups may prioritize metabolic stability .
- The fungal metabolite 2,4-Dihydroxy-6-[(4-hydroxybenzoyl)oxy]benzoic acid demonstrates how multiple hydroxyl groups facilitate detoxification pathways via hydrogen-bonding interactions .
Other Benzoic Acid Modifications
Structural modifications in related compounds highlight functional versatility:
Key Observations :
- The triazine-containing analog () exemplifies how heterocyclic additions can target specific enzymes (e.g., kinases) .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to QY-9303 and QY-6972, given shared cyclopenta[c]chromen intermediates .
- Crystallographic Data : While structural data for the target compound is unavailable, tools like SHELX and WinGX () are widely used for resolving such complex heterocycles .
- Biological Activity: The benzoic acid group may confer advantages in drug design, such as improved binding to serum albumin or resistance to esterase-mediated hydrolysis compared to acetic/propanoic acid analogs.
Biological Activity
4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a tetrahydrocyclopenta[c]chromene moiety linked to a benzoic acid derivative. Its molecular formula is with a molecular weight of approximately 316.35 g/mol. The structural complexity may contribute to its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of benzoic acid exhibit significant antioxidant properties. The presence of the tetrahydrocyclopenta[c]chromene structure may enhance this activity by stabilizing free radicals. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory pathways. In vitro studies have reported that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This modulation can be crucial in treating chronic inflammatory conditions .
Antimicrobial Properties
Preliminary tests indicate that the compound possesses antimicrobial activity against various pathogens. For instance, derivatives with similar structures have been evaluated for their efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, showing inhibition at certain concentrations .
The biological activity of this compound is likely mediated through several mechanisms:
- Free Radical Scavenging : The phenolic structure may donate hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : Compounds with similar frameworks have been shown to inhibit enzymes involved in inflammatory processes.
- Membrane Disruption : Antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes.
Case Studies
Q & A
Q. Methodological Recommendations :
- Use buffered solutions (pH 7.4) for in vitro studies.
- Store at –20°C in inert atmospheres to prevent degradation.
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Answer:
- Substitution Patterns :
- Electron-withdrawing groups (e.g., Br in ) improve electrophilic reactivity.
- Methoxy groups () enhance lipophilicity, aiding membrane penetration.
- Core Modifications : Replacing tetrahydrocyclopenta[c]chromen-4-one with xanthen-9-yl () introduces fluorescence for imaging applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
